molecular formula C10H8F3NO4S B2986865 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one CAS No. 2225141-38-6

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one

Cat. No.: B2986865
CAS No.: 2225141-38-6
M. Wt: 295.23
InChI Key: PUDHJIFLKGGAEA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-benzothiazol-3-one class, characterized by a bicyclic aromatic system fused with a thiazole ring. The unique structural feature of this molecule is the substitution at the nitrogen atom of the thiazole ring with a 3,3,3-trifluoro-2,2-dihydroxypropyl group. The trifluoromethyl and dihydroxy moieties confer distinct electronic and steric properties, influencing solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4S/c11-10(12,13)9(16,17)5-19(18)7-4-2-1-3-6(7)8(15)14-19/h1-4,16-17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHJIFLKGGAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=S2(=O)CC(C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one has diverse applications in scientific research. It is used in drug discovery as a potential therapeutic agent, in material synthesis for developing advanced materials, and in catalysis for various chemical reactions. Its unique chemical structure makes it a valuable tool in these areas.

Mechanism of Action

The mechanism by which 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzothiazole core contributes to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1,2-Benzisothiazol-3(2H)-one

  • Structure : Base structure without substituents at the nitrogen atom.
  • Properties : Exhibits broad-spectrum antibacterial and antifungal activity .

Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate

  • Structure : Features a propyl carboxylate ester substituent at the nitrogen .
  • Properties : Demonstrated enhanced antimicrobial activity compared to the unsubstituted base structure, attributed to increased lipophilicity from the ester group.
  • Key Differences : The ester group in this derivative contrasts with the hydrophilic trifluoro-dihydroxypropyl group in the target compound, suggesting divergent pharmacokinetic profiles.

Lambda-Cyhalothrin (Pyrethroid Insecticide)

  • Structure : Contains a 3-(2-chloro-3,3,3-trifluoro-propenyl) group .
  • Properties : High neurotoxicity to insects and aquatic organisms; acts via sodium channel modulation.
  • Key Differences : While both compounds include trifluoromethyl groups, lambda-cyhalothrin’s cyclopropane-carboxylate backbone and pyrethroid class distinguish its mechanism and environmental toxicity .

Mechanistic and Functional Insights

  • Hydrogen Bonding : The dihydroxypropyl group may improve water solubility and facilitate interactions with enzymes or microbial cell membranes .
  • Toxicity Profile: Unlike lambda-cyhalothrin, which is highly toxic to non-target organisms, benzothiazol-3-one derivatives generally exhibit lower environmental persistence .

Biological Activity

1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties. The trifluoromethyl group and dihydroxypropyl moiety are significant for enhancing biological activity and solubility.

Research indicates that this compound exhibits potent inhibitory effects on various enzymes involved in apoptotic pathways. Specifically, studies have shown that derivatives of benzothiazol-3-one can inhibit caspases, particularly caspase-3 and -7, which play critical roles in programmed cell death. For instance, a related compound demonstrated an IC50 value of 1.15 nM against caspase-3 in vitro .

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several areas:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis through caspase activation.
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzothiazole derivatives:

  • Caspase Inhibition : A study synthesized a series of 1,2-benzisothiazol-3-one derivatives and identified compounds with low nanomolar potency against caspase-3 . This suggests a potential application in cancer therapy.
  • Neuroprotection : Research has indicated that certain derivatives can protect against oxidative stress-induced cell death in neuronal models.

Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound:

  • Toxicity : The compound is classified as having acute toxicity (oral) category 4 and skin corrosion/irritation category 1 . Proper handling and safety measures are essential during laboratory use.
  • Environmental Impact : The compound's classification indicates potential hazards to aquatic environments .

Data Summary Table

PropertyValue/Description
Chemical FormulaC11H10F3N2O3S
CAS NumberNot specified
IC50 against Caspase-31.15 nM
Toxicity ClassificationAcute Tox. 4; Skin Corr. 1
Potential ApplicationsAntitumor, Neuroprotective, Antimicrobial

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